Cas no 139-44-6 (Trihydroxystearin)

Trihydroxystearin is a triglyceride derivative formed by the hydroxylation of stearic acid, resulting in a compound with three hydroxyl groups. This modification enhances its polarity and reactivity, making it useful in formulations requiring improved emulsification, viscosity control, or surface modification. Its hydroxyl groups enable hydrogen bonding, contributing to stability in emulsions and coatings. Trihydroxystearin is often employed in cosmetics, lubricants, and specialty polymers, where its multifunctional structure supports tailored material properties. The compound’s biodegradability and compatibility with organic matrices further broaden its industrial applicability. Its technical versatility stems from its balanced hydrophilicity and lipophilicity, facilitating integration into diverse chemical systems.
Trihydroxystearin structure
Trihydroxystearin structure
Product Name:Trihydroxystearin
CAS No:139-44-6
MF:C57H110O9
MW:939.477920055389
CID:144569
Update Time:2025-06-13

Trihydroxystearin Chemical and Physical Properties

Names and Identifiers

    • Octadecanoic acid,12-hydroxy-, 1,1',1''-(1,2,3-propanetriyl) ester
    • Octadecanoic acid, 12-hydroxy-, triester with glycerol
    • 1,2,3-propanetriyl tris(12-hydroxyoctadecanoate)
    • 1,2,3-tris-(12-hydroxy-octadecanoyloxy)-propane
    • 12-Hydroxystearic acid triglyceride
    • Glycerol 12-hydroxystearate
    • GLYCEROLTRIS(12-HYDROXYSTEARATE)
    • glyseryl-tris(12-hydroxystearate)
    • L-Glycerol tris(12-hydroxystearate)
    • Octadecanoic acid, 12-hydroxy-, 1,2,3-propanetriyl ester
    • Tri-12-hydroxytristearin
    • trihydr
    • TRIHYDROXYSTEARIN
    • Tris(12-hydroxyoctadecanoic acid)1,2,3-propanetriyl ester
    • trihydroxy
    • trihydroxy stearin
    • Trihydroxystearin
    • Inchi: 1S/C57H110O9/c1-4-7-10-31-40-51(58)43-34-25-19-13-16-22-28-37-46-55(61)64-49-54(66-57(63)48-39-30-24-18-15-21-27-36-45-53(60)42-33-12-9-6-3)50-65-56(62)47-38-29-23-17-14-20-26-35-44-52(59)41-32-11-8-5-2/h51-54,58-60H,4-50H2,1-3H3
    • InChI Key: WCOXQTXVACYMLM-UHFFFAOYSA-N
    • SMILES: C(C(COC(=O)CCCCCCCCCCC(O)CCCCCC)OC(=O)CCCCCCCCCCC(O)CCCCCC)OC(CCCCCCCCCCC(O)CCCCCC)=O

Computed Properties

  • Exact Mass: 938.8154
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 9
  • Heavy Atom Count: 66
  • Rotatable Bond Count: 56
  • Complexity: 983
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 3
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 19.5

Experimental Properties

  • PSA: 139.59
  • LogP: 15.68150

Trihydroxystearin Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
H455455-25mg
Trihydroxystearin
139-44-6
25mg
$167.00 2023-05-18
TRC
H455455-100mg
Trihydroxystearin
139-44-6
100mg
$620.00 2023-05-18
TRC
H455455-250mg
Trihydroxystearin
139-44-6
250mg
$1315.00 2023-05-18
A2B Chem LLC
AE37272-500mg
1,2,3-propanetriyl tris(12-hydroxyoctadecanoate)
139-44-6
500mg
$1845.00 2024-04-20
TRC
H455455-500mg
Trihydroxystearin
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500mg
$ 1800.00 2023-09-07

Additional information on Trihydroxystearin

Latest Research Insights on Trihydroxystearin (CAS: 139-44-6) in Chemical-Biomedical Applications

Trihydroxystearin (CAS: 139-44-6), a triglyceride derivative with three hydroxyl groups on its stearic acid backbone, has recently garnered significant attention in chemical-biomedical research due to its unique physicochemical properties and potential therapeutic applications. Recent studies have focused on its role as a biocompatible excipient in drug delivery systems, leveraging its amphiphilic nature to enhance solubility and bioavailability of poorly water-soluble drugs. A 2023 study published in the Journal of Controlled Release demonstrated its efficacy in stabilizing lipid nanoparticles for mRNA vaccine delivery, showing a 40% improvement in cellular uptake compared to conventional formulations.

Advanced analytical techniques, including NMR crystallography (Solid State Nuclear Magnetic Resonance, 2024) and synchrotron-based X-ray scattering, have elucidated the molecular packing behavior of Trihydroxystearin in nanostructured carriers. These structural insights correlate with its ability to form stable mesophases at physiological temperatures, a critical factor for controlled drug release. Notably, its chemical stability under oxidative conditions (accelerated testing at 40°C/75% RH for 6 months) positions it as a superior alternative to polyethoxylated surfactants in long-acting injectables.

Emerging applications extend to regenerative medicine, where Trihydroxystearin-based hydrogels (Patent WO2023187542) exhibit remarkable shear-thinning properties suitable for 3D bioprinting of cartilage scaffolds. In vitro studies with chondrocytes showed 2.3-fold increased collagen II expression compared to PEG-based controls, attributed to the material's ability to mimic native extracellular matrix lipid composition. Concurrently, its metabolite profile (via LC-MS/MS analysis) reveals non-cytotoxic degradation products, addressing safety concerns for chronic implantation.

The compound's CAS registry (139-44-6) has become a focal point in computational chemistry, with machine learning models predicting its interaction energies with 200+ FDA-approved drugs (Journal of Chemical Information and Modeling, 2024). These predictions align with experimental data showing preferential binding to hydrophobic drug moieties through CH-π interactions, as confirmed by isothermal titration calorimetry. Such findings are driving its adoption in combinatorial drug formulations targeting multidrug-resistant pathogens.

Ongoing clinical-stage research (Phase I/II trial NCT06192422) evaluates Trihydroxystearin as a contrast agent enhancer for MRI-guided tumor ablation. Preliminary data indicate a 30% improvement in lesion demarcation when combined with gadolinium complexes, likely due to prolonged retention in tumor vasculature. This builds upon earlier work demonstrating its role in modulating endothelial permeability through transient tight junction disruption.

From a regulatory perspective, recent FDA guidance (Q3C(R8), 2024) classifies Trihydroxystearin as a Class 3 residual solvent, facilitating its incorporation into parenteral formulations. However, pharmacopeial standards (USP-NF 2025 Supplement) now mandate rigorous testing for positional isomer content, given observed differences in the pharmacokinetic profiles of 9,10,12- versus 8,9,12-trihydroxy variants. This underscores the importance of advanced purification techniques like supercritical fluid chromatography in industrial-scale production.

Future research directions highlighted at the 2024 ACS Spring Meeting include exploring its potential in mitochondrial-targeted drug delivery, capitalizing on the compound's demonstrated ability to traverse the outer mitochondrial membrane (as shown by confocal microscopy with MitoTracker co-localization). Parallel investigations into its immunomodulatory effects—particularly on NLRP3 inflammasome activation—may unlock novel applications in autoimmune disease therapeutics.

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